N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
CAS No.: 2034272-90-5
Cat. No.: VC6402721
Molecular Formula: C15H22N4O2
Molecular Weight: 290.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034272-90-5 |
|---|---|
| Molecular Formula | C15H22N4O2 |
| Molecular Weight | 290.367 |
| IUPAC Name | N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20) |
| Standard InChI Key | SYCZSBXPKWPRHE-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-Cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide features a piperidine ring substituted at the 1-position with a cyclopentyl carboxamide group and at the 3-position with a pyrimidin-2-yloxy moiety. The IUPAC name, N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide, reflects this arrangement. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.367 g/mol |
| SMILES | C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
| InChI Key | SYCZSBXPKWPRHE-UHFFFAOYSA-N |
| PubChem CID | 121018009 |
The pyrimidine ring (CHNO) contributes π-π stacking potential, while the cyclopentyl group enhances lipophilicity, likely influencing membrane permeability .
Spectroscopic and Physicochemical Properties
Although experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are unavailable, computational models predict moderate hydrophobicity (LogP ≈ 2.1) due to the cyclopentyl group. The pyrimidin-2-yloxy moiety may engage in hydrogen bonding via its nitrogen atoms, potentially enhancing target binding affinity .
Synthetic Methodologies and Precursor Pathways
Hypothesized Synthesis Routes
While no published synthesis for N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide exists, analogous piperidine derivatives suggest a multi-step approach:
-
Piperidine Functionalization:
-
Carboxamide Formation:
-
Reaction of the secondary amine at the 1-position with cyclopentyl isocyanate in dichloromethane, catalyzed by triethylamine.
-
-
Deprotection and Purification:
Challenges in Optimization
Steric hindrance from the cyclopentyl group may reduce carboxamide coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis . Yield improvements could involve transitioning from batch to flow chemistry for intermediate steps.
Comparative Analysis with Structural Analogs
Pyrrolo[2,3-d]Pyrimidine Derivatives
The patent US6696567B2 highlights ethyl 2-[2-[[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carbonyl]amino]-1,3-thiazol-4-yl]acetate as a potent antiviral agent (EC = 1.65 µM) . While N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide lacks the pyrrolo-fused ring, its pyrimidine and piperidine components share mechanistic parallels, particularly in nucleic acid interaction .
Piperidine-Based Therapeutics
Piperidine scaffolds are prevalent in FDA-approved drugs (e.g., donepezil, risperidone). The cyclopentyl carboxamide group in this compound mirrors structural features of JAK2 inhibitors, hinting at potential immunomodulatory applications .
Future Directions and Research Gaps
In Vitro Screening Priorities
-
Antiviral Assays: Testing against HIV-1 integrase and SARS-CoV-2 main protease (M) using fluorescence resonance energy transfer (FRET) assays .
-
Cytotoxicity Profiling: Assessing selectivity indices in Vero or HEK293T cells to establish therapeutic windows .
Structural Modifications for Enhanced Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume